N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were synthesized as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors . Another compound, N-(3,5-dimethoxyphenyl)acridin-9-amine, was synthesized through the Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the dimethoxyphenyl-amide segment of the molecule N-(3,5-Dimethoxyphenyl)benzamide is almost planar, with a C-N-C=O torsion angle of -4.1 (4)°. The two benzene rings are inclined at an angle of 76.66 (13)° .Scientific Research Applications
Synthesis and Anticancer Activity
A notable application involves the design, synthesis, and evaluation of derivatives for anticancer activities. For instance, a study described the synthesis of substituted benzamides, which were evaluated against several cancer cell lines, demonstrating moderate to excellent anticancer activity compared to the reference drug, etoposide. This highlights the compound's potential as a scaffold for developing new anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Anti-Proliferative Activities
Another significant application is in the synthesis of N-Mannich bases derived from 1,3,4-oxadiazole compounds, which showed inhibitory activity against pathogenic bacteria and fungi, as well as anti-proliferative activity against various cancer cell lines. This suggests a dual-functional potential of such derivatives in antimicrobial and anticancer therapies (Al-Wahaibi et al., 2021).
Antioxidant and Enzyme Inhibition
Research has also explored the antioxidant properties and enzyme inhibition capabilities of derivatives. For example, compounds incorporating 1,3,5-triazine motifs exhibited antioxidant activity and inhibited key enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are implicated in various diseases including Alzheimer's and Parkinson's (Lolak et al., 2020).
Structural Analysis and Biological Studies
Derivatives of 1,3,4-oxadiazole have been synthesized and characterized, with some studies focusing on their crystal structure and in vitro biological activities. These studies often target specific therapeutic areas such as antibacterial, antifungal, and antioxidant activities, providing a foundation for further pharmaceutical development (Karanth et al., 2019).
properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O7S/c1-29-16-11-15(12-17(13-16)30-2)20-23-24-21(32-20)22-19(26)14-3-5-18(6-4-14)33(27,28)25-7-9-31-10-8-25/h3-6,11-13H,7-10H2,1-2H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEYZLMNCILQNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.